REACTION_CXSMILES
|
C(OC1C2C(=CC=C(OC)C=2C)NC=1C)(=O)C.[Na].[CH2:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C([CH:34]([C:38]1[C:46]2[C:41](=[CH:42][CH:43]=[C:44]([O:47][CH3:48])[CH:45]=2)[NH:40][C:39]=1[CH3:49])[C:35]([O-:37])=[O:36])C1C=CC=CC=1>>[C:19]([N:40]1[C:41]2[C:46](=[CH:45][C:44]([O:47][CH3:48])=[CH:43][CH:42]=2)[C:38]([CH2:34][C:35]([OH:37])=[O:36])=[C:39]1[CH3:49])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |^1:17|
|
Name
|
methyl-(2-methyl-5-methoxy-3-indolyl) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(NC2=CC=C(C(=C12)C)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
41
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl-(2-methyl-5-methoxy-3-indolyl)-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)[O-])C1=C(NC2=CC=C(C=C12)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
CUSTOM
|
Details
|
The excess benzyl alcohol is then removed by distillation at 60° C. (2.5 mm.)
|
Type
|
CUSTOM
|
Details
|
to give a residue of 18.6 g
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(=C(C2=CC(=CC=C12)OC)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |